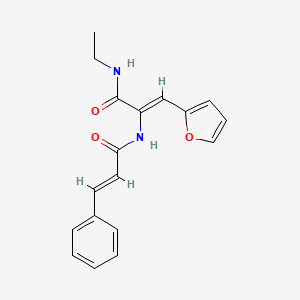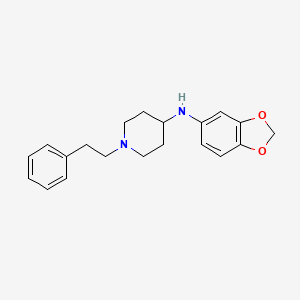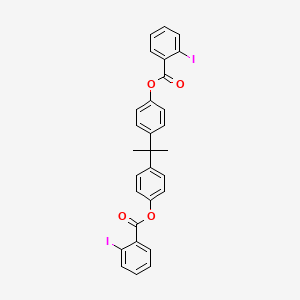
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is a chemical compound that has gained significant attention in the scientific community. This compound belongs to the class of organic compounds known as benzoic acid esters. It has a molecular formula of C28H20I2O4 and a molecular weight of 690.27 g/mol. This compound is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is not well understood. However, it is believed to work by interacting with specific receptors in cells, leading to the activation of various biochemical pathways.
Biochemical and Physiological Effects:
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) in lab experiments is its unique properties, which make it a useful tool for the development of new materials and devices. However, one of the limitations of using this compound is its high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) in scientific research. One potential direction is the development of new materials for drug delivery systems. Additionally, this compound could be used in the development of new organic electronic devices with improved performance. Furthermore, more research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) is a unique compound with various scientific research applications. Its unique properties make it a useful tool for the development of new materials and devices. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) involves the reaction of 2-iodobenzoic acid with 1,4-phenylenediboronic acid in the presence of palladium catalysts. The reaction is carried out in an inert atmosphere using a solvent such as tetrahydrofuran. The product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
2,2-propanediyldi-4,1-phenylene bis(2-iodobenzoate) has various scientific research applications. It is used in the synthesis of organic compounds such as liquid crystals, dendrimers, and polymers. This compound is also used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, it is used in the development of new materials for drug delivery systems.
Propriétés
IUPAC Name |
[4-[2-[4-(2-iodobenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22I2O4/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDMFAGOZLSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
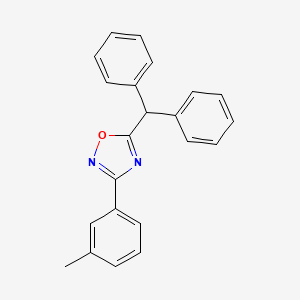
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
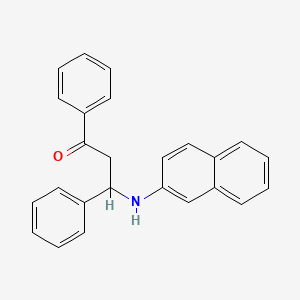
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
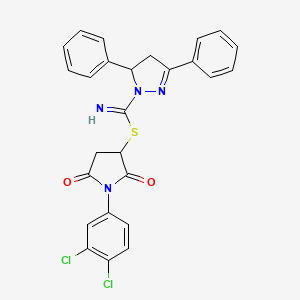

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
